2-chloro-5-iodo-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Chloro-5-iodo-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-iodo-1,3-thiazole-4-carboxylic acid typically involves the halogenation of a thiazole precursor. One common method includes the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodo-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-iodo-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-5-iodo-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 2-Iodo-1,3-thiazole-4-carboxylic acid
- 5-Chloro-2-iodo-1,3-thiazole-4-carboxylic acid
Comparison: 2-Chloro-5-iodo-1,3-thiazole-4-carboxylic acid is unique due to the presence of both chlorine and iodine atoms on the thiazole ring. This dual halogenation can impart distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. The combination of these halogens can enhance the compound’s potential for forming diverse derivatives and interacting with various molecular targets.
Properties
CAS No. |
1823960-81-1 |
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Molecular Formula |
C4HClINO2S |
Molecular Weight |
289.5 |
Purity |
95 |
Origin of Product |
United States |
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